2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets can lead to changes in cellular processes, which could result in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, bromination, and subsequent functionalization. One common method involves the cyclization of 2-aminopyridine with α-bromoketones to form the imidazo[1,2-a]pyridine core . This is followed by bromination using reagents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like ethyl acetate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates. The choice of solvents, temperature, and reaction time are critical factors that are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom. Oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study various biochemical pathways and mechanisms.
Industrial Applications: The compound can be used in the synthesis of other complex molecules and materials.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine: A simpler analog with a methyl group instead of the bromine and cyclopropyl groups.
3-bromoimidazo[1,2-a]pyridine: Lacks the cyclopropyl and benzamide groups, making it less complex.
N-(pyridin-2-yl)amides: Similar in structure but with different substituents on the pyridine ring.
Uniqueness
2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is unique due to its combination of the bromine atom, cyclopropyl group, and imidazo[1,2-a]pyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c19-16-6-2-1-5-15(16)18(23)22(13-8-9-13)12-14-11-20-17-7-3-4-10-21(14)17/h1-7,10-11,13H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRWTRMFKCQUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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